molecular formula C8H8BrNO B2861152 6-bromo-2,3-dihydro-1H-indolizin-5-one CAS No. 1611464-76-6

6-bromo-2,3-dihydro-1H-indolizin-5-one

Cat. No.: B2861152
CAS No.: 1611464-76-6
M. Wt: 214.062
InChI Key: GJNLCLJUJFYCAP-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydro-1H-indolizin-5-one (CAS 1611464-76-6) is a high-purity brominated heterocyclic compound offered with a minimum purity of 97% . With a molecular formula of C8H8NOBr and a molecular weight of 214.06 g/mol, this specialty chemical serves as a versatile building block in organic synthesis and medicinal chemistry research . It is specifically categorized as a Heterocyclic Building Block, highlighting its primary application in the construction of more complex molecules, particularly in pharmaceutical discovery and development . The bromine substituent on the indolizinone core structure makes it a valuable intermediate for various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the introduction of diverse functional groups for structure-activity relationship (SAR) studies. Researchers utilize this compound in the exploration of new therapeutic agents. This product is strictly for professional laboratory, research, and manufacturing use. It is not intended for medical, diagnostic, or consumer use. Handle with appropriate personal protective equipment and refer to the safety data sheet for specific hazard information, which includes the warning signal word and hazard statement H302 (Harmful if swallowed) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2,3-dihydro-1H-indolizin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-4-3-6-2-1-5-10(6)8(7)11/h3-4H,1-2,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJNLCLJUJFYCAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C(=O)N2C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 6 Bromo 2,3 Dihydro 1h Indolizin 5 One

Retrosynthetic Analysis of the 6-bromo-2,3-dihydro-1H-indolizin-5-one Scaffold

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. icj-e.orgamazonaws.com This approach helps in planning a viable forward synthesis.

For this compound, the primary retrosynthetic disconnections focus on the bicyclic core and the carbon-bromine bond.

C-Br Bond Disconnection : The most straightforward disconnection is the removal of the bromine atom via a functional group interconversion (FGI). This suggests that the final step of the synthesis could be an electrophilic aromatic bromination of the 2,3-dihydro-1H-indolizin-5-one precursor. This approach is common for introducing halogens onto aromatic rings. nih.gov

Indolizinone Core Disconnections : The indolizinone core can be disconnected in several ways. A common strategy involves breaking the C4-N bond and the C8a-C1 bond. This leads back to a substituted pyridine (B92270) precursor. For instance, a disconnection across the newly formed six-membered ring points towards an intramolecular cyclization strategy. This often involves a pyridine ring bearing a side chain at the 2-position that is capable of cyclizing to form the five-membered ring of the indolizinone system. Precursors for such cyclizations are typically pyridine derivatives with appropriate functional groups, such as tertiary propargylic alcohols. nih.govorganic-chemistry.org Another approach involves a domino hydroformylation/cyclization reaction, which can provide a general route to the indolizine (B1195054) nucleus. nih.govdoaj.org

Based on these disconnections, key precursors can be identified:

2,3-dihydro-1H-indolizin-5-one : As the immediate precursor for the bromination step.

2-substituted Pyridine Derivatives : Such as 2-pyridyl-substituted propargylic alcohols or acetates, which can undergo cycloisomerization. organic-chemistry.org

Pyrrole (B145914) Derivatives : In some strategies, a substituted pyrrole can be a precursor, which undergoes intramolecular cyclization to form the bicyclic core. nih.gov

De Novo Synthesis Approaches to the Indolizinone Core

The de novo synthesis of the indolizinone core is crucial and has been achieved through various modern synthetic methods, primarily involving cyclization reactions.

Intramolecular cyclization is a powerful strategy for constructing the indolizinone scaffold. Several catalytic systems have been developed to facilitate this transformation efficiently.

Platinum-Catalyzed Cyclization : Platinum catalysts, such as PtCl₂, have been shown to effectively catalyze the tandem cyclization/1,2-migration of tertiary propargylic alcohols containing a pyridine fragment. nih.gov This method provides access to highly substituted indolizinones. The reaction is often optimized with the addition of phosphine (B1218219) ligands and a base like cesium carbonate (Cs₂CO₃) to facilitate proton-transfer events. nih.gov

Copper-Catalyzed Cycloisomerization : Copper catalysts offer an efficient route to C-1 oxygenated indolizines from 2-pyridyl-substituted propargylic acetates. This methodology can be adapted for the synthesis of indolizinones through a cyclization/1,2-migration of tertiary propargylic alcohols. organic-chemistry.orgorganic-chemistry.org

Palladium-Catalyzed Domino Process : A one-pot approach to polysubstituted indolizinones involves a palladium-catalyzed domino process. This sequence includes aminopalladation, reductive elimination, and a 1,2-shift starting from tertiary propargylic alcohols. organic-chemistry.org

Thermally Induced Cycloisomerization : In some cases, the indolizinone core can be synthesized via a catalyst-free, thermally induced cycloisomerization of readily available tertiary propargylic alcohols. The efficiency of this transformation can be enhanced by microwave irradiation. organic-chemistry.org

Catalyst/Condition Substrate Type Reaction Type Key Features
PtCl₂ / Phosphine LigandTertiary Propargylic AlcoholsCyclization/1,2-MigrationProvides highly substituted indolizinones in good yields. nih.gov
Copper Catalyst2-Pyridyl-substituted Propargylic Acetates/AlcoholsCycloisomerizationMild reaction conditions, applicable for C-1 oxygenated indolizines and indolizinones. organic-chemistry.orgorganic-chemistry.org
Palladium CatalystTertiary Propargylic AlcoholsDomino Process (Aminopalladation/Reductive Elimination/1,2-Shift)Direct one-pot approach to polysubstituted indolizinones. organic-chemistry.org
Thermal / MicrowaveTertiary Propargylic AlcoholsCycloisomerizationCatalyst-free method, expedited by microwave irradiation. organic-chemistry.org

While less common for the direct synthesis of 2,3-dihydro-1H-indolizin-5-one, multicomponent reactions (MCRs) represent an efficient strategy for building molecular complexity in a single step. Iron-catalyzed three-component coupling-cycloisomerization reactions of aldehydes, terminal alkynes, and amines have been used to synthesize a variety of heterocyclic compounds, including aminoindolizines, which could potentially be converted to the desired indolizinone. organic-chemistry.org

Strategies for Bromination at the 6-Position

Once the 2,3-dihydro-1H-indolizin-5-one core is synthesized, the final step is the introduction of a bromine atom at the 6-position. This is typically achieved through electrophilic aromatic substitution.

Electrophilic aromatic bromination is a standard method for preparing aryl bromides. nih.gov The indolizinone ring system is generally electron-rich, making it susceptible to electrophilic attack. The regioselectivity of the bromination is directed by the existing substituents and the inherent electronic properties of the heterocyclic rings.

Common brominating agents for this purpose include:

N-Bromosuccinimide (NBS) : NBS is a mild and selective brominating agent often used for electron-rich aromatic and heterocyclic systems. nih.gov The reaction is typically carried out in a suitable solvent like acetonitrile (B52724) or dichloromethane (B109758) at or below room temperature. nih.gov

Bromine (Br₂) : Molecular bromine can also be used, often in the presence of a Lewis acid catalyst, although for activated systems like indolizinones, a catalyst may not be necessary.

The substitution pattern on the indolizinone core dictates the position of bromination. For the unsubstituted 2,3-dihydro-1H-indolizin-5-one, theoretical analysis and experimental studies on similar heterocyclic systems would be required to definitively predict the outcome. However, the 6-position is a likely site for electrophilic attack due to the directing influence of the bicyclic system.

Reagent Typical Conditions Selectivity
N-Bromosuccinimide (NBS)Acetonitrile, 0°C to room temperatureHigh selectivity for electron-rich positions. nih.govwku.edu
Bromine (Br₂)Acetic acid or chlorinated solventsCan be less selective; may require a catalyst for less activated systems.

Directed Ortho-Metalation and Halogenation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic rings. wikipedia.orgsemanticscholar.org This method relies on the use of a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. baranlab.org The resulting aryllithium intermediate can then be trapped with an electrophile to introduce a wide range of substituents. wikipedia.org

For the synthesis of this compound, the carbonyl group of the lactam ring can theoretically serve as a DMG. The heteroatom of the DMG coordinates to the Lewis acidic lithium reagent, increasing the kinetic acidity of the adjacent protons. semanticscholar.orguwindsor.ca In the 2,3-dihydro-1H-indolizin-5-one scaffold, the C6-proton is ortho to the carbonyl group. Treatment with a strong lithium base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) at low temperatures (e.g., -78 °C), would be expected to generate the 6-lithio-2,3-dihydro-1H-indolizin-5-one intermediate. baranlab.orgunblog.fr

Subsequent quenching of this organolithium species with an electrophilic bromine source, such as molecular bromine (Br₂) or N-bromosuccinimide (NBS), would install the bromine atom regioselectively at the C6-position, yielding the target compound. This approach offers superior regioselectivity compared to traditional electrophilic aromatic substitution methods, which might produce a mixture of isomers. wikipedia.org

Table 1: Hypothetical Reaction Parameters for Directed Ortho-Metalation and Bromination

StepReagentSolventTemperaturePurpose
1. Metalations-BuLi / TMEDATHF-78 °CRegioselective deprotonation at C6
2. HalogenationN-Bromosuccinimide (NBS)THF-78 °C to rtIntroduction of bromine atom

Stereochemical Control in 2,3-dihydro-1H-indolizin-5-one Synthesis

Introducing stereocenters into the indolizinone core with high fidelity is crucial for developing chiral compounds. Asymmetric synthesis strategies, including the use of chiral auxiliaries and catalysis, are central to achieving this control.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikipedia.org For the synthesis of chiral 2,3-dihydro-1H-indolizin-5-one derivatives, a chiral auxiliary could be employed in several ways, for instance, by being attached to a precursor that undergoes a diastereoselective cyclization.

A common strategy involves the use of Evans' oxazolidinone auxiliaries. nih.govwilliams.edu A precursor, such as a substituted pyridine derivative, could be acylated with a chiral oxazolidinone. Subsequent diastereoselective reactions, like an alkylation or an aldol (B89426) reaction to build the remainder of the ring system, would be directed by the bulky substituent on the auxiliary. wikipedia.orgresearchgate.net The final ring-closing step would yield an indolizinone derivative with a defined stereochemistry, after which the auxiliary can be cleaved. williams.edu The predictability and high levels of diastereoselectivity make this a reliable method for accessing enantiomerically pure compounds. williams.eduresearchgate.net

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.

Organocatalysis , the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For instance, chiral phosphoric acids have been used for the enantioselective Friedel–Crafts reaction of indolizines with cyclic N-sulfonylimines, affording products with excellent yields and enantiomeric excess (up to 99% ee). rsc.orgdntb.gov.ua While this example pertains to the functionalization of the fully aromatic indolizine, the principles could be adapted to an intramolecular cyclization of a suitably designed precursor to form the chiral indolizinone ring.

Metal-catalyzed asymmetric synthesis provides another robust avenue. Chiral ligands complexed to transition metals can create a chiral environment that directs the stereochemical outcome of a reaction. A rhodium-catalyzed asymmetric allylation followed by a Tschitschibabin reaction has been reported for the synthesis of 3-allylindolizines with high enantioselectivity. organic-chemistry.org Bimetallic relay catalysis, using an achiral iron(III) catalyst and a chiral N,N′-dioxide-scandium(III) complex, has been successfully applied to the cycloaddition of pyridinium (B92312) ylides to generate highly substituted tetrahydroindolizines with excellent diastereo- and enantioselectivities (>19:1 d.r., 99% ee). researchgate.net Such catalytic systems could potentially be adapted for the asymmetric construction of the 2,3-dihydro-1H-indolizin-5-one core.

Table 2: Examples of Asymmetric Catalysis for Indolizine Scaffolds

Catalyst TypeCatalyst/LigandReaction TypeStereoselectivityReference
OrganocatalystChiral Phosphoric AcidFriedel–Crafts ReactionUp to 99% ee dntb.gov.ua
Metal CatalystRh / Chiral BisoxazolineAllylation/CyclizationHigh ee organic-chemistry.org
Bimetallic RelayFe(III) / Sc(III)-N,N'-dioxideCycloaddition>19:1 d.r., 99% ee researchgate.net

Green Chemistry Considerations in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com This includes the use of environmentally benign solvents, efficient catalysts, and reactions with high atom economy. jocpr.com

The choice of solvent is a major focus of green chemistry, as organic solvents contribute significantly to chemical waste. derpharmachemica.comAqueous Media: Research has demonstrated the feasibility of synthesizing indolizine derivatives in water. A notable example is a one-pot, three-component reaction biocatalyzed by Candida antarctica lipases in an aqueous buffer solution, which proceeds efficiently. nih.govnih.gov Gold(III)-catalyzed multicomponent reactions to access aminoindolizines have also been performed in water, showcasing high catalytic efficiency. organic-chemistry.orgSolvent-Free Reactions: Eliminating the solvent entirely represents an ideal green chemistry scenario. Several methods for indolizine synthesis have been developed under solvent-free conditions. These include:

A samarium-catalyzed reaction of 2-alkylazaarenes and propargylic alcohols. organic-chemistry.org

A CuBr-catalyzed aerobic decarboxylative cycloaddition of pyridines, methyl ketones, and alkenoic acids. organic-chemistry.org This method proceeds with high efficiency at elevated temperatures in an oxygen atmosphere. organic-chemistry.orgmdpi.com

A metal-free, three-component reaction of 2-(pyridin-2-yl)acetates, ynals, and alcohols or thiols. scite.ai

These approaches not only reduce waste but can also simplify product purification and increase reaction rates. mdpi.com

Catalyst Efficiency: Efficient catalysts are active at low loadings (mol %), exhibit high turnover numbers, and are ideally recyclable. The development of highly active catalysts, such as the copper and rhodium systems mentioned previously, allows for minimal amounts of metal to be used, reducing both cost and potential metal contamination in the final product. Biocatalysts, like lipases, operate under mild conditions and can offer high selectivity, further enhancing the green credentials of a synthesis. nih.gov

Atom Economy: The concept of atom economy, introduced by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. numberanalytics.comwikipedia.org Reactions with high atom economy are inherently less wasteful. nih.gov

Addition and Cycloaddition Reactions: These reaction types are exemplary in terms of atom economy as all or most of the atoms from the starting materials are incorporated into the product. primescholars.comnih.gov Many indolizine syntheses, such as 1,3-dipolar cycloadditions, are designed around this principle.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product, are highly atom-economical. organic-chemistry.org The lipase-catalyzed and gold-catalyzed syntheses of indolizines are excellent examples of MCRs that align with green chemistry principles. organic-chemistry.orgnih.gov In contrast, linear synthetic routes involving protecting groups or leaving groups, such as in Wittig or Grignard reactions, often exhibit poor atom economy. wikipedia.org

By prioritizing methodologies like catalytic cycloadditions and multicomponent reactions, the synthesis of this compound can be designed to be both efficient and environmentally sustainable.

Reactivity and Transformations of 6 Bromo 2,3 Dihydro 1h Indolizin 5 One

Reactivity of the Bromine Substituent

The bromine atom at the 6-position of the indolizinone core is attached to an aromatic six-membered ring, making it a potential participant in several types of substitution and coupling reactions common for aryl bromides.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. Current time information in Pasuruan, ID. For an SNAr reaction to proceed, the aromatic ring typically needs to be activated by electron-withdrawing groups positioned ortho or para to the leaving group. Current time information in Pasuruan, ID. These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. Current time information in Pasuruan, ID.

In the case of 6-bromo-2,3-dihydro-1H-indolizin-5-one, the carbonyl group at the 5-position is electron-withdrawing. However, its activating influence on the 6-position (meta) is not as strong as it would be on the ortho or para positions. The nitrogen atom in the fused ring system also influences the electron density of the aromatic ring. The viability of SNAr reactions on this specific substrate would depend on the reaction conditions and the strength of the nucleophile. Common nucleophiles used in SNAr reactions include alkoxides, amines, and thiols.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Heck, Sonogashira)

Aryl bromides are common substrates for a variety of palladium-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon and carbon-heteroatom bonds. Current time information in Pasuruan, ID.

Suzuki Reaction: The Suzuki coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl compounds or to attach alkyl, alkenyl, or alkynyl groups to an aromatic ring. For this compound, a Suzuki reaction could be employed to introduce a variety of substituents at the 6-position.

Reactants Catalyst System Product
Aryl/Vinyl Boronic AcidPd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)6-Aryl/Vinyl-2,3-dihydro-1H-indolizin-5-one

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene, using a palladium catalyst and a base. This method would allow for the introduction of vinyl groups at the 6-position of the indolizinone core. The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle.

Reactants Catalyst System Product
Alkene (e.g., Styrene)Pd Catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)6-Vinyl-substituted-2,3-dihydro-1H-indolizin-5-one

Sonogashira Coupling: The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. This reaction would be a direct method to synthesize 6-alkynyl-2,3-dihydro-1H-indolizin-5-one derivatives.

Reactants Catalyst System Product
Terminal AlkynePd Catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Amine)6-Alkynyl-2,3-dihydro-1H-indolizin-5-one

Stille Reaction: The Stille coupling involves the reaction of an organohalide with an organotin compound (organostannane) catalyzed by a palladium complex. While effective, the toxicity of the tin reagents has led to a preference for other coupling methods like the Suzuki reaction.

Reductive Debromination and Hydrogenation

Reductive debromination involves the removal of the bromine atom and its replacement with a hydrogen atom. This can be achieved through various methods, including catalytic hydrogenation (using H₂ gas and a catalyst like palladium on carbon, Pd/C) or by using reducing agents like tin hydrides or other hydride sources. This transformation would yield the parent 2,3-dihydro-1H-indolizin-5-one scaffold. Depending on the reaction conditions, the carbonyl group might also be susceptible to reduction.

Reactivity of the Carbonyl Group (C-5)

The carbonyl group at the C-5 position is a key functional group that behaves as an electrophilic center, making it susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions

The carbon atom of the carbonyl group is electrophilic and can be attacked by a wide range of nucleophiles. This typically results in the formation of a tetrahedral intermediate, which is then protonated to give an alcohol.

Common nucleophilic addition reactions include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Grignard and Organolithium Reactions: The addition of Grignard reagents (R-MgX) or organolithium reagents (R-Li) would lead to the formation of tertiary alcohols at the C-5 position.

Reagent Product Type
Sodium Borohydride (NaBH₄)Secondary Alcohol
Grignard Reagent (R-MgX)Tertiary Alcohol

Condensation Reactions

Condensation reactions involve the reaction of the carbonyl group with a nucleophile, typically an amine derivative, followed by the elimination of a water molecule to form a new double bond.

Formation of Imines and Enamines: Reaction with primary amines (R-NH₂) can form imines (Schiff bases), while reaction with secondary amines (R₂NH) can lead to the formation of enamines, if a proton is available on an adjacent carbon.

Wittig Reaction: The Wittig reaction provides a method to convert a ketone into an alkene. It involves the reaction of the carbonyl group with a phosphorus ylide (a Wittig reagent), which would replace the C=O double bond with a C=C double bond at the 5-position.

Reactivity of the Pyrrolidine Ring (2,3-dihydro-1H)

The 2,3-dihydro-1H-pyrrolidine portion of the molecule contains sp3 hybridized carbon atoms, which are susceptible to functionalization through pathways that can tolerate the electronic nature of the adjacent aromatic system.

Functionalization of the sp3 hybridized carbons at the C-2 and C-3 positions of the pyrrolidine ring can be achieved through radical-mediated processes. These reactions are initiated by the abstraction of a hydrogen atom to form a carbon-centered radical, which can then be trapped by a variety of reagents. For instance, methods for the selective functionalization of sp3 C-H bonds under mild, radical-based conditions have been documented for various nitrogen-containing heterocycles. researchgate.net

One potential pathway for functionalization is the Hofmann-Löffler-Freytag reaction, which involves the formation of a nitrogen-centered radical that can undergo a 1,5-hydrogen atom transfer (HAT) to abstract a hydrogen from a delta-carbon. While not directly applicable to the C-2 or C-3 positions in this specific ring system, it highlights the principle of intramolecular radical functionalization. More direct approaches could involve the use of radical initiators like AIBN (azobisisobutyronitrile) in the presence of reagents such as tributyltin hydride for dehalogenation or other radical trapping agents. libretexts.org

The introduction of functional groups at these positions can also be envisioned through oxidative methods that generate a radical cation intermediate, leading to subsequent C-H functionalization. nih.govresearchgate.net

Table 1: Potential Reagents for Functionalization at sp3 Carbons

Reagent/Catalyst System Potential Transformation
N-Bromosuccinimide (NBS), light/heat Bromination at benzylic-like positions
Azobisisobutyronitrile (AIBN), Bu3SnH Reductive dehalogenation (if applicable)
PhI(OAc)2, I2 Potential for Hofmann-Löffler-Freytag type cyclization

The pyrrolidine ring in the this compound scaffold is generally stable. However, under specific conditions, ring-opening and rearrangement reactions can be induced. For instance, studies on related indolic systems have shown that treatment with certain reagents can lead to unexpected rearrangements, such as the Sommelet-Hauser rearrangement, during attempted cyclization reactions. researchgate.net

Rearrangements of the indolizine (B1195054) core itself are not common due to its aromatic character. However, the saturated pyrrolidine ring could potentially undergo rearrangements typical of five-membered rings if a carbocation were to be generated at C-2 or C-3, though such a reaction would require specific synthetic design.

Reactivity of the Pyridine (B92270) Ring (Indolizine Moiety)

The pyridine-derived portion of the indolizine ring system is electron-rich and susceptible to electrophilic attack. The positions of substitution are influenced by the existing bromine atom and the electron-withdrawing carbonyl group.

The indolizine ring system is known to undergo electrophilic aromatic substitution (EAS). The electron-donating nature of the nitrogen atom directs electrophiles primarily to the 1 and 3 positions of the pyrrole-like ring. However, in this compound, the C-1 and C-3 positions are part of the saturated pyrrolidine ring and thus not susceptible to standard EAS. Therefore, substitution will occur on the pyridine ring at the available positions. The bromine atom at C-6 is a deactivating ortho-, para-director, while the carbonyl group at C-5 is a deactivating meta-director. The interplay of these directing effects will determine the regioselectivity of further substitutions.

Nitration: Treatment with a mixture of nitric acid and sulfuric acid is expected to introduce a nitro group (NO2) onto the pyridine ring. youtube.comyoutube.comyoutube.comyoutube.comyoutube.com The most likely position for nitration would be C-8, which is para to the bromine atom and meta to the carbonyl group.

Sulfonation: Reaction with fuming sulfuric acid (H2SO4/SO3) would introduce a sulfonic acid group (SO3H). youtube.com Similar to nitration, the C-8 position is the most probable site of substitution.

Friedel-Crafts Acylation and Alkylation: These reactions, catalyzed by a Lewis acid such as AlCl3, would introduce an acyl or alkyl group, respectively. youtube.comkhanacademy.org Again, the C-8 position is the favored site for these substitutions due to the directing effects of the existing substituents.

Table 2: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Predicted Major Product
Nitration HNO3, H2SO4 6-bromo-8-nitro-2,3-dihydro-1H-indolizin-5-one
Sulfonation H2SO4, SO3 6-bromo-5-oxo-2,3,5,8-tetrahydro-1H-indolizine-8-sulfonic acid
Acylation RCOCl, AlCl3 8-acyl-6-bromo-2,3-dihydro-1H-indolizin-5-one

Directed ortho-metalation is a powerful tool for the functionalization of aromatic rings. In the case of this compound, the bromine atom can direct lithiation to the adjacent C-7 position. Treatment with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures would likely result in the formation of a 7-lithio intermediate. This organolithium species can then be quenched with a variety of electrophiles to introduce a wide range of functional groups. researchgate.net

Table 3: Potential Products from Metalation-Quenching Sequences

Quenching Electrophile Reagent Functional Group Introduced at C-7
Carbon dioxide CO2, then H+ Carboxylic acid (-COOH)
Aldehyde RCHO, then H+ Hydroxymethyl (-CH(OH)R)
Ketone RCOR', then H+ Tertiary alcohol (-C(OH)RR')
Alkyl halide R-X Alkyl group (-R)

Radical Reactions Involving this compound

The 2,3-dihydro-1H-indolizin-5-one core possesses sites that are susceptible to radical reactions. The C-3 position, being adjacent to the nitrogen atom and the aromatic ring, is analogous to a benzylic position and is therefore a prime candidate for radical halogenation.

A likely radical reaction is bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). youtube.commasterorganicchemistry.com The reaction would proceed via a radical chain mechanism:

Initiation: Homolytic cleavage of the N-Br bond in NBS to generate a bromine radical.

Propagation:

The bromine radical abstracts a hydrogen atom from the C-3 position to form HBr and a stabilized radical at C-3.

This carbon radical then reacts with another molecule of NBS to yield the 3-bromo product and another bromine radical, which continues the chain.

Termination: Combination of any two radical species.

This selective bromination at the C-3 position would provide a handle for further synthetic transformations, such as nucleophilic substitution or elimination reactions.

Single-Electron Transfer Processes

Single-electron transfer (SET) serves as a powerful method for the generation of radical intermediates from organic halides. In the case of this compound, the carbon-bromine bond is susceptible to cleavage upon accepting an electron from a suitable donor, such as a photocatalyst or a reducing metal. This process generates an aryl radical at the C-6 position of the indolizinone core, which can then engage in a variety of downstream transformations.

The feasibility of SET is largely governed by the reduction potential of the aryl bromide. While specific electrochemical data for this compound is not extensively documented, analogies can be drawn from related bromo-substituted N-heterocyclic systems. The electron-withdrawing nature of the carbonyl group at C-5 can influence the reduction potential, potentially facilitating the SET process compared to simple brominated aromatic compounds.

Photoredox catalysis has emerged as a particularly mild and efficient method for initiating SET with aryl halides. In a typical scenario, a photosensitizer, upon excitation with visible light, can act as a potent single-electron reductant. This excited-state photocatalyst can transfer an electron to the this compound, leading to the formation of a radical anion. Rapid dissociation of the bromide ion then yields the desired C-6 aryl radical. The choice of photocatalyst and reaction conditions is crucial for achieving efficient radical generation and avoiding undesired side reactions.

Table 1: Examples of Photocatalysts and Conditions for SET with Aryl Bromides (Illustrative)

PhotocatalystLight SourceSolventAdditiveReference Compound Example
fac-[Ir(ppy)₃]Blue LEDDMFAmine Base4-Bromobenzonitrile
Ru(bpy)₃Cl₂White LEDAcetonitrile (B52724)Hantzsch EsterN-(4-bromophenyl)methacrylamide
Eosin YGreen LEDDMSOAscorbic Acid1-Bromo-4-nitrobenzene

This table provides illustrative examples of conditions used for SET with various aryl bromides and is intended to suggest potential starting points for investigations with this compound.

Radical Cyclization and Annulation

The aryl radical generated at the C-6 position of the 2,3-dihydro-1H-indolizin-5-one scaffold is a highly reactive intermediate that can readily participate in intramolecular cyclization and intermolecular annulation reactions. These transformations are powerful tools for the construction of novel polycyclic and functionalized heterocyclic systems.

Radical Cyclization:

Intramolecular radical cyclization would involve the attack of the C-6 radical onto a tethered unsaturated moiety. For this to occur, the this compound would need to be appropriately substituted with a pendant alkene, alkyne, or other radical acceptor. The regioselectivity of such cyclizations is generally governed by Baldwin's rules, with 5-exo-trig and 6-endo-trig cyclizations being the most common pathways for forming five- and six-membered rings, respectively.

While specific examples starting from this compound are not prevalent in the literature, studies on analogous N-heterocyclic systems demonstrate the feasibility of such transformations. For instance, the radical generated on a bromo-substituted quinolinone can effectively cyclize onto an N-allyl or O-allyl substituent to form a new fused ring system. The success of these reactions often depends on the length and nature of the tether connecting the radical precursor to the acceptor.

Radical Annulation:

In the absence of an intramolecular trap, the C-6 aryl radical of the indolizinone can be intercepted by an external π-system in an annulation reaction. This intermolecular process allows for the construction of a new ring fused to the indolizinone core. Common reaction partners for such annulations include electron-deficient alkenes, alkynes, and allenes.

The general mechanism for a radical annulation would involve the addition of the C-6 radical to the external trapping agent, generating a new radical intermediate. This new radical must then undergo a subsequent cyclization and/or oxidation step to afford the final annulated product. The specific pathway and the nature of the final product are highly dependent on the reaction conditions and the structure of the trapping agent.

Table 2: Potential Radical Trapping Agents for Annulation Reactions

Trapping Agent ClassExamplePotential Product Type
Electron-Deficient AlkenesAcrylonitrileDihydro-pyrroloindolizinone
AlkynesDimethyl acetylenedicarboxylatePyrrolo[2,1,5-de]quinolizinone derivative
AllenesPhenylsulfonylalleneFunctionalized benzo[g]indolizine derivative

This table outlines potential classes of radical trapping agents and the hypothetical annulated products that could be formed from their reaction with the C-6 radical of this compound.

Detailed research into the radical cyclization and annulation reactions of this compound is an active area of investigation. The development of efficient and selective methods for these transformations would provide valuable synthetic routes to novel and potentially biologically active heterocyclic compounds. The interplay between the electronic properties of the indolizinone core and the reactivity of the C-6 radical offers a rich landscape for further synthetic exploration.

Reaction Mechanisms and Mechanistic Studies

Elucidation of Reaction Pathways for Synthesis

The synthesis of the 2,3-dihydro-1H-indolizin-5-one core typically involves the formation of a bicyclic structure from substituted pyridine (B92270) precursors. While specific experimental studies on the synthesis of the 6-bromo derivative are limited, plausible mechanistic pathways can be inferred from related syntheses of indolizinones and other nitrogen-containing heterocycles. nd.educhim.it Key synthetic strategies often involve intramolecular cyclization reactions. chim.it

Transition State Analysis in Key Synthetic Steps

Computational studies, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms, including the structures and energies of transition states. researchgate.netnih.gov For the intramolecular cyclization step leading to the indolizinone core, a concerted mechanism is often proposed. The transition state would likely involve a pre-organized conformation of the acyclic precursor that minimizes the energetic barrier to ring closure. The geometry of this transition state is critical in determining the feasibility and stereochemical outcome of the reaction.

Factors influencing the stability of the transition state include steric hindrance from substituents on the pyridine ring and the acyl chain, as well as electronic effects that can stabilize the developing charges or radical centers. For the 6-bromo-2,3-dihydro-1H-indolizin-5-one, the bromine atom at the 6-position is expected to exert an electron-withdrawing inductive effect, which could influence the electron density at the reaction centers and thereby affect the energy of the transition state.

A plausible synthetic route could involve the N-acylation of a substituted pyridine followed by an intramolecular cyclization. The key cyclization step would proceed through a transition state where the nucleophilic carbon of the pyridine ring attacks the electrophilic carbonyl carbon of the side chain. DFT calculations on analogous systems could provide quantitative insights into the activation energy and the geometry of this critical transition state.

Kinetic Isotope Effects and Hammett Plots

Kinetic isotope effects (KIEs) are a valuable experimental tool for probing the mechanism of a reaction by observing the change in reaction rate upon isotopic substitution. acs.org For the synthesis of this compound, a primary KIE could be observed if a C-H bond is broken in the rate-determining step of the cyclization. For instance, if the formation of an ylide intermediate via deprotonation of a pyridinium (B92312) salt is the slow step, replacing the relevant proton with deuterium (B1214612) would lead to a significant decrease in the reaction rate.

Secondary KIEs can also provide information about changes in hybridization at specific atomic centers during the transition state. For example, a change from sp3 to sp2 hybridization at a carbon atom adjacent to the reaction center can result in a measurable secondary KIE.

Hammett plots are another powerful tool for elucidating reaction mechanisms, particularly for reactions involving substituted aromatic rings. sciepub.comsciepub.comresearchgate.netresearchgate.netrsc.org By correlating the reaction rates of a series of substituted pyridines with the corresponding Hammett substituent constants (σ), one can gain insight into the electronic demands of the transition state. For the synthesis of indolizinones from substituted pyridines, a positive ρ (rho) value from a Hammett plot would indicate that electron-withdrawing substituents accelerate the reaction, suggesting the buildup of negative charge at the pyridine ring in the transition state. Conversely, a negative ρ value would imply that electron-donating groups enhance the reaction rate, indicating the development of positive charge. The position and electronic nature of the bromine atom in this compound would be a key factor in such an analysis.

Mechanistic Investigations of Bromine Reactivity

The bromine atom at the 6-position of the indolizinone core is a versatile functional handle for further molecular elaboration, particularly through transition metal-catalyzed cross-coupling reactions. nih.govrsc.org Understanding the mechanistic details of these transformations is essential for optimizing reaction conditions and expanding the synthetic utility of this compound.

Catalytic Cycles in Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. rsc.orgwildlife-biodiversity.comresearchgate.net The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation (for coupling with organometallic reagents), and reductive elimination.

In the context of this compound, the catalytic cycle would be initiated by the oxidative addition of the C-Br bond to a low-valent palladium(0) complex. libretexts.org This step involves the insertion of the palladium atom into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) intermediate. The rate of this step is influenced by the electron density at the carbon atom and the nature of the palladium catalyst.

Following oxidative addition, the transmetalation step occurs in reactions like the Suzuki coupling. This involves the transfer of an organic group from an organometallic reagent (e.g., an organoboron compound) to the palladium(II) center, displacing the bromide ligand.

Below is a data table summarizing the key steps in a generic palladium-catalyzed cross-coupling reaction involving this compound.

StepDescriptionKey Intermediates
Oxidative Addition Insertion of Pd(0) into the C-Br bond of the indolizinone.Pd(0) complex, Aryl-Pd(II)-Br complex
Transmetalation Transfer of an organic group from a reagent to the Pd(II) center.Aryl-Pd(II)-R complex
Reductive Elimination Formation of the new C-C or C-X bond and regeneration of the Pd(0) catalyst.Coupled product, Pd(0) complex

Role of Catalyst Ligands and Metal Oxidation States

The choice of ligand coordinated to the palladium center plays a crucial role in the efficiency and selectivity of cross-coupling reactions. escholarship.orgnih.govnih.govresearchgate.net Phosphine (B1218219) ligands are commonly employed and their steric and electronic properties can significantly influence each step of the catalytic cycle. Bulky, electron-rich phosphine ligands can promote the oxidative addition step by stabilizing the resulting palladium(II) complex. They can also influence the rate of reductive elimination. The bite angle of bidentate phosphine ligands, such as Xantphos, has been shown to be a critical parameter in favoring reductive elimination. nih.govrsc.org

The oxidation state of the metal catalyst cycles between 0 and +2 in a typical cross-coupling reaction. The Pd(0) species is the active catalyst that initiates the cycle by undergoing oxidative addition. The resulting Pd(II) intermediate then participates in transmetalation and reductive elimination before the catalyst is regenerated in its Pd(0) state. The stability and reactivity of these different oxidation states are modulated by the coordinating ligands.

Mechanistic Studies of Ring Transformations

The indolizine (B1195054) ring system can potentially undergo various transformations, such as ring-opening, ring-expansion, or ring-contraction reactions, under specific conditions. wikipedia.orgchemistrysteps.comyoutube.comresearchgate.netchemistrysteps.com While there is a lack of specific studies on this compound, mechanistic principles from related heterocyclic systems can provide insights into plausible transformation pathways.

Acid- or base-catalyzed conditions could potentially induce rearrangements of the indolizinone core. For instance, strong acidic conditions might lead to protonation of the carbonyl oxygen, followed by a ring-opening event to form a stabilized carbocationic intermediate. This intermediate could then undergo subsequent rearrangements or reactions with nucleophiles present in the medium.

Photochemical transformations of bromo-aromatic compounds are also a possibility. researchoutreach.orgresearchgate.net Upon irradiation with UV light, the C-Br bond could undergo homolytic cleavage to generate a radical intermediate. This highly reactive species could then participate in a variety of intramolecular or intermolecular reactions, potentially leading to novel ring systems or functionalized products.

Further experimental and computational studies are necessary to fully elucidate the mechanistic landscape of this compound. Such investigations will undoubtedly contribute to a deeper understanding of the chemistry of this important class of heterocyclic compounds and pave the way for new synthetic applications.

Pathways for Ring Contraction or Expansion

While specific studies on the ring contraction or expansion of this compound are not documented, analogous transformations in other nitrogen-containing heterocyclic systems can provide a basis for proposing hypothetical pathways.

Hypothetical Ring Contraction:

A plausible, though unconfirmed, pathway for the ring contraction of the six-membered ring in the indolizinone core could be envisioned through a Favorskii-type rearrangement, should a suitable α-halo ketone derivative be formed. For instance, if the carbon adjacent to the carbonyl group (C-6) were to be halogenated, treatment with a base could initiate a cyclopropanone (B1606653) intermediate, leading to a five-membered ring. However, given the existing bromine at the 6-position on the aromatic ring, this is not a direct application of the classical Favorskii rearrangement.

A more conceivable, yet still speculative, route could involve a photochemical rearrangement. Irradiation of cyclic ketones can lead to α-cleavage followed by decarbonylation and ring contraction. The viability of such a pathway for this compound would depend on the photophysical properties of the molecule and the stability of the resulting diradical intermediates.

Hypothetical Ring Expansion:

Ring expansion of heterocyclic ketones can often be achieved through reactions that involve the insertion of a carbon or nitrogen atom. A hypothetical Tiffeneau-Demjanov-type rearrangement could be considered if a hydroxymethyl group were introduced adjacent to the carbonyl. Conversion of the hydroxyl to a good leaving group, followed by treatment with a base, could trigger a 1,2-migration, leading to an expanded seven-membered ring.

Another speculative pathway for ring expansion could involve a Beckmann rearrangement of an oxime derivative of the ketone at the 5-position. Treatment of this compound with hydroxylamine (B1172632) would yield the corresponding oxime. Subsequent exposure to acidic conditions could promote rearrangement, potentially leading to the formation of a seven-membered lactam. The regioselectivity of this rearrangement would be influenced by the stereochemistry of the oxime and the migratory aptitude of the adjacent carbon atoms.

Rearrangement Mechanisms

Rearrangements in indolizine systems are known, though not specifically for the dihydro-indolizin-5-one core. These often involve acid- or base-catalyzed processes that lead to the migration of substituents or skeletal reorganization.

Hypothetical Acid-Catalyzed Rearrangements:

Protonation of the carbonyl oxygen in this compound would generate a resonance-stabilized carbocation. This could potentially trigger a series of 1,2-hydride or 1,2-alkyl shifts, leading to a rearranged carbocation intermediate. Subsequent deprotonation could yield a constitutional isomer. The presence of the electron-withdrawing bromine atom at the 6-position would likely influence the stability of any carbocationic intermediates and thus direct the course of the rearrangement.

Hypothetical Base-Induced Rearrangements:

While less common for the indolizine core itself, base-induced rearrangements could be initiated by deprotonation at a suitable position. For the saturated portion of the molecule (the 2,3-dihydro part of the five-membered ring), the formation of a carbanion could potentially lead to ring-opening and subsequent re-cyclization to a different heterocyclic system. However, the aromaticity of the indolizine-like core makes such transformations less likely under standard conditions.

It is important to reiterate that the mechanisms discussed above are hypothetical and based on analogies with other heterocyclic systems. Detailed experimental and computational studies are necessary to elucidate the actual reaction pathways for the ring contraction, expansion, and rearrangement of this compound.

Lack of Specific Research Data Precludes In-Depth Computational Analysis of this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a notable absence of specific computational and theoretical studies focused solely on the chemical compound This compound . Consequently, the generation of a detailed and scientifically accurate article adhering to the requested outline is not possible at this time.

While general information exists on the synthesis, reactivity, and biological significance of the broader indolizine scaffold, and numerous computational studies have been conducted on other heterocyclic compounds, these findings cannot be extrapolated to This compound without compromising scientific accuracy. Theoretical chemistry is highly structure-specific, and the electronic and conformational properties of a molecule are uniquely determined by its precise atomic arrangement. Applying data from different, albeit related, molecules would be speculative and would not meet the required standards of a professional, authoritative article based on verifiable research.

The creation of data tables and the reporting of detailed research findings, as requested, are contingent upon the existence of primary research data. Without such foundational studies, any attempt to construct the specified article would lead to scientifically unsubstantiated content. Therefore, until specific computational research on This compound is published and made publicly available, a detailed analysis as outlined cannot be provided.

Computational Chemistry and Theoretical Studies

Spectroscopic Property Predictions (excluding basic ID data)

While basic identification data may exist in commercial or private databases, in-depth computational predictions of spectroscopic properties for 6-bromo-2,3-dihydro-1H-indolizin-5-one are not found in peer-reviewed literature.

No detailed theoretical calculations of the ¹H and ¹³C NMR chemical shifts for this compound have been published. Such predictions, often performed using methods like Density Functional Theory (DFT), are essential for the accurate assignment of experimental NMR spectra and for confirming the structure of newly synthesized compounds.

Computational predictions of the infrared (IR) vibrational frequencies for this compound are also absent from the available scientific record. Theoretical IR spectra are powerful tools for identifying characteristic functional groups and for interpreting experimental vibrational spectra by assigning specific peaks to molecular motions.

Synthetic Applications of 6 Bromo 2,3 Dihydro 1h Indolizin 5 One As a Building Block

Potential for the Construction of Complex Heterocyclic Systems

The inherent structure of 6-bromo-2,3-dihydro-1H-indolizin-5-one, featuring a bicyclic lactam with a strategically placed bromine atom, suggests its potential as a precursor for more elaborate heterocyclic frameworks.

Hypothetical Annulation Reactions to Form Fused Ring Systems

In theory, the indolizinone core could serve as a platform for annulation reactions, where an additional ring is fused onto the existing structure. The bromine atom at the 6-position could be a key handle for such transformations, potentially participating in transition metal-catalyzed cross-coupling reactions followed by intramolecular cyclization to forge new carbocyclic or heterocyclic rings. However, no specific examples of such reactions with this particular substrate have been reported.

Prospective Development of New Organic Methodologies

This indolizinone derivative could also be envisioned as a substrate for the development and validation of new synthetic methods.

Investigation as a Substrate in Novel Catalytic Reactions

The unique electronic and steric properties of this compound would make it an interesting candidate for testing the scope and limitations of novel catalytic systems. For example, its utility in newly developed cross-coupling reactions or asymmetric catalysis has not been explored.

Exploration in C-H Activation Studies

Direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in modern organic synthesis. The indolizinone scaffold possesses several C-H bonds that could potentially be targeted for activation. The bromine atom might serve as a directing group or a point for subsequent modification after a C-H functionalization event. However, there are no published C-H activation studies involving this specific molecule.

Postulated Preparation of Functional Materials Precursors

The indolizine (B1195054) nucleus is known to be a component of some functional materials, such as organic dyes and electronic materials. The introduction of a bromine atom in this compound provides a site for polymerization or for linking the molecule to other functional units, suggesting a hypothetical role as a monomer or precursor in materials science. This potential, however, remains to be experimentally verified.

Scaffold for Luminescent or Electronic Materials

There is no available research detailing the synthesis of luminescent or electronic materials using this compound as a foundational scaffold. While the broader class of indolizine compounds has been investigated for such properties, no studies have been published that specifically utilize the this compound structure as a core for developing these advanced materials.

Stereoselective Synthesis of Advanced Intermediates

Synthesis of Enantioenriched Products

No studies were found describing the use of this compound as a substrate or precursor in reactions designed to produce enantioenriched products. There is a lack of data on asymmetric syntheses, such as catalytic asymmetric hydrogenation or alkylation, involving this compound to yield a product with a significant enantiomeric excess.

Future Directions and Research Perspectives

Untapped Reactivity Profiles of the Bromo-indolizinone System

The reactivity of the 6-bromo-2,3-dihydro-1H-indolizin-5-one core is anticipated to be multifaceted, owing to the presence of several functional handles. The vinylogous amide character of the indolizinone ring and the reactive carbon-bromine bond are key areas for exploration.

The diene system within the indolizinone core is known to participate in various transformations. nih.gov For the 6-bromo substituted variant, this reactivity could be modulated by the electronic effects of the bromine atom. Key areas of untapped reactivity include:

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 6-position is a prime site for palladium-catalyzed cross-coupling reactions. nobelprize.orglibretexts.org This would allow for the introduction of a wide array of substituents, including alkyl, aryl, and vinyl groups, thus enabling the synthesis of a diverse library of novel indolizinone derivatives. The general mechanism for such reactions involves the oxidative addition of the bromo-indolizinone to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. youtube.com

Nucleophilic Aromatic Substitution: The bromine atom on the electron-deficient aromatic ring of the indolizinone system may be susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly with strong nucleophiles. wikipedia.orgnih.govdalalinstitute.comlibretexts.org The electron-withdrawing nature of the adjacent carbonyl group could facilitate this process. Investigating the scope of nucleophiles (e.g., alkoxides, amines, thiols) would provide valuable insights into the electronic nature of the indolizinone core.

Reactions of the Diene System: The inherent diene character of the indolizinone ring suggests its potential in cycloaddition reactions, such as the Diels-Alder reaction. nih.gov The influence of the bromine substituent on the stereoselectivity and regioselectivity of these reactions warrants investigation. Furthermore, selective hydrogenation of the double bonds in the six-membered ring could lead to saturated indolizidinone cores, which are prevalent in natural products. nih.gov

A summary of potential reactions is presented in the table below.

Reaction TypeReagents and Conditions (Hypothetical)Potential Products
Suzuki CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh3)4), base (e.g., Na2CO3)6-Aryl-2,3-dihydro-1H-indolizin-5-one derivatives
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, base (e.g., Et3N)6-Alkynyl-2,3-dihydro-1H-indolizin-5-one derivatives
Buchwald-Hartwig AminationAmine, Pd catalyst, phosphine (B1218219) ligand, base (e.g., NaOtBu)6-Amino-2,3-dihydro-1H-indolizin-5-one derivatives
Nucleophilic Aromatic SubstitutionStrong nucleophile (e.g., NaOMe, KCN) in a polar aprotic solvent6-Methoxy- or 6-cyano-2,3-dihydro-1H-indolizin-5-one
Diels-Alder ReactionDienophile (e.g., maleimide, dimethyl acetylenedicarboxylate), heatTricyclic adducts
HydrogenationH2, metal catalyst (e.g., Pd/C, Rh/Al2O3)Partially or fully saturated indolizidinone derivatives

Potential for Catalytic Asymmetric Transformations Utilizing the Scaffold

The development of enantiomerically pure compounds is of paramount importance. The 2,3-dihydro-1H-indolizin-5-one scaffold, with its potential for chirality, is an excellent candidate for the development of new catalytic asymmetric transformations.

Asymmetric Hydrogenation: The double bond within the indolizinone core can be a target for asymmetric hydrogenation. nih.gov The use of chiral transition metal catalysts, such as those based on ruthenium or iridium with chiral phosphine ligands, could lead to the enantioselective synthesis of chiral indolizidinones. nih.govnih.govscilit.com The diastereoselectivity of such hydrogenations on substituted indolizine (B1195054) systems has been shown to be influenced by the existing stereocenters and reaction conditions. nih.gov

Asymmetric Conjugate Addition: The α,β-unsaturated ketone moiety within the indolizinone ring system could be susceptible to asymmetric conjugate addition reactions. Chiral organocatalysts or metal complexes could be employed to deliver nucleophiles in a stereocontrolled manner, leading to the creation of new stereocenters.

Asymmetric Cycloadditions: As mentioned, the diene system can participate in cycloaddition reactions. The use of chiral Lewis acids or organocatalysts could promote enantioselective Diels-Alder reactions, providing access to complex and enantioenriched polycyclic frameworks.

The table below outlines potential asymmetric transformations.

Asymmetric TransformationChiral Catalyst (Example)Potential Chiral Product
Asymmetric HydrogenationRu-BINAP complexEnantiomerically enriched indolizidinones
Asymmetric Michael AdditionChiral amine (e.g., prolinol derivative)Indolizinones with a new stereocenter at the β-position
Asymmetric Diels-Alder ReactionChiral Lewis acid (e.g., chiral oxazaborolidine)Enantiomerically enriched tricyclic adducts

Integration into Flow Chemistry and Automation for Scalable Synthesis

Modern synthetic chemistry is increasingly moving towards continuous flow processes and automation to improve efficiency, safety, and scalability. researchgate.netspringerprofessional.dedurham.ac.uknih.gov The synthesis of this compound and its derivatives is well-suited for such technologies.

Flow Synthesis of the Indolizinone Core: The synthesis of the core indolizinone structure could be adapted to a continuous flow process. This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, potentially leading to higher yields and purity. The use of immobilized reagents or catalysts in packed-bed reactors could simplify purification and enable continuous production. durham.ac.uk

Automated Library Synthesis: An automated flow chemistry platform could be developed to rapidly synthesize a library of 6-substituted indolizinone derivatives. rsc.org By integrating a flow reactor with automated liquid handlers and purification systems, a wide range of coupling partners could be reacted with the 6-bromo-indolizinone precursor in a high-throughput manner. This would be invaluable for generating a diverse set of compounds for further studies.

The potential advantages of a flow chemistry approach are summarized below.

FeatureAdvantage in Indolizinone Synthesis
Precise ControlImproved yields and selectivity in the formation of the indolizinone ring and subsequent functionalization.
Enhanced SafetySafe handling of potentially hazardous reagents and intermediates in a closed system.
ScalabilityStraightforward scale-up of the synthesis of this compound and its derivatives.
AutomationRapid generation of a library of analogs for structure-activity relationship studies.

Exploration of Bioisosteric Replacements and Structure-Activity Relationship Methodologies (excluding biological activity)

The principles of bioisosterism are fundamental in medicinal chemistry for optimizing the physicochemical properties of molecules. While excluding biological activity, the concept can be applied to study structure-property relationships. The bromine atom in this compound can be replaced with various bioisosteres to systematically probe the influence of electronics, lipophilicity, and steric factors on the molecule's properties.

Bioisosteric Replacements for Bromine: The bromine atom can be replaced by other halogens (F, Cl), a cyano group, a trifluoromethyl group, or small alkyl groups. Each replacement will impart distinct electronic and steric properties to the indolizinone core. For example, replacing bromine with fluorine would increase electronegativity and potentially alter intermolecular interactions.

Structure-Reactivity Relationship Studies: By synthesizing a series of analogs with different substituents at the 6-position, a systematic study of the structure-reactivity relationship can be undertaken. For instance, the rates of the aforementioned cross-coupling or nucleophilic substitution reactions could be correlated with the electronic parameters (e.g., Hammett constants) of the substituents. This would provide a quantitative understanding of the electronic nature of the indolizinone system.

The following table provides examples of bioisosteric replacements and the properties they would modulate.

Bioisosteric Replacement for BrModulated Physicochemical Property
Fluorine (F)Increased electronegativity, potential for hydrogen bonding.
Chlorine (Cl)Similar size to bromine but more electronegative.
Cyano (CN)Strong electron-withdrawing group, linear geometry.
Trifluoromethyl (CF3)Lipophilic, strong electron-withdrawing group.
Methyl (CH3)Electron-donating group, increased lipophilicity.

Q & A

Q. What are the established synthetic routes for 6-bromo-2,3-dihydro-1H-indolizin-5-one?

The synthesis typically involves bromination of precursor molecules. For example, bromination of indolizinone derivatives using reagents like N-bromosuccinimide (NBS) in polar aprotic solvents (e.g., DMF) under controlled temperatures (40–60°C) . Key intermediates, such as 5-bromonicotinohydrazide, are synthesized via condensation reactions with substituted benzaldehydes to form Schiff base derivatives, followed by cyclization . Reaction progress is monitored via TLC and purified via recrystallization using ethanol or methanol.

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation employs single-crystal X-ray diffraction (SCXRD) to resolve bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding). For example, SCXRD revealed the E-configuration of hydrazone moieties and intermolecular N-H∙∙∙O hydrogen bonding in related brominated indolizinone derivatives . Complementary techniques include:

  • FT-IR : Confirms functional groups (e.g., C=O at ~1700 cm⁻¹, N-H at ~3200 cm⁻¹).
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., aromatic protons at δ 7.5–8.5 ppm) and carbon frameworks .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 215.04 for C₈H₈BrNO).
  • UV-Vis spectroscopy analyzes electronic transitions, useful for studying π-conjugation in derivatives .
  • Elemental analysis ensures stoichiometric purity (e.g., C: 44.89%, H: 3.77%, N: 6.54% for C₈H₈BrNO) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound derivatives?

Contradictions (e.g., disordered atoms, twinning) are addressed via:

  • Iterative refinement using software like SHELXL , which optimizes thermal parameters and occupancy factors .
  • Cross-validation with spectroscopic data (e.g., NMR coupling constants to confirm stereochemistry) .
  • High-resolution data collection (e.g., synchrotron radiation) to improve signal-to-noise ratios .

Q. What methodological approaches are used to study the antimicrobial activity of this compound?

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive (S. aureus) and Gram-negative (E. coli) strains, with ampicillin as a positive control .
  • Structure-activity relationship (SAR) studies : Modifying the bromine position or introducing electron-withdrawing groups (e.g., -NO₂) to enhance bioactivity .
  • Molecular docking : Simulating interactions with bacterial enzyme targets (e.g., dihydrofolate reductase) to rationalize activity .

Q. How can reaction conditions be optimized for bromination in the synthesis of this compound?

  • Solvent screening : Polar aprotic solvents (DMF, DMSO) improve bromine solubility and reactivity .
  • Catalyst use : Lewis acids (e.g., FeCl₃) accelerate regioselective bromination .
  • Temperature control : Lower temperatures (0–25°C) minimize side reactions (e.g., di-bromination) .

Q. What strategies address conflicting biological activity data across studies?

  • Dose-response reevaluation : Ensure linearity in activity across concentration gradients.
  • Cellular uptake studies : Quantify intracellular compound levels using LC-MS to correlate with observed efficacy .
  • Meta-analysis : Compare results across standardized protocols (e.g., CLSI guidelines) to identify protocol-dependent biases .

Q. How does the bromine atom influence the compound’s reactivity and bioactivity?

  • Electrophilic reactivity : Bromine enhances susceptibility to nucleophilic aromatic substitution (e.g., Suzuki coupling for derivatization) .
  • Bioactivity role : The bromine’s steric and electronic effects modulate binding to hydrophobic enzyme pockets, as seen in antimicrobial assays .
  • Comparative studies : Replace bromine with Cl or F to evaluate halogen-dependent activity trends .

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